molecular formula C13H11N3O2 B15376600 N-[(4-nitrophenyl)methylideneamino]aniline

N-[(4-nitrophenyl)methylideneamino]aniline

Cat. No.: B15376600
M. Wt: 241.24 g/mol
InChI Key: IXMQSJMHAYPXSV-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methylideneamino]aniline ( 2829-27-8) is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.24 g/mol . This chemical is supplied as a white to off-white powder with a high purity of 99% . It is classified as an imine or Schiff base, a class of compounds characterized by a functional group containing a carbon-nitrogen double bond, formed by the condensation reaction between aniline and 4-nitrobenzaldehyde . As a specialist organic intermediate, this compound holds significant value in research and development, particularly in the fields of organic synthesis and materials science . Its structure makes it a candidate for the synthesis of more complex nitrogen-containing molecules . Furthermore, Schiff bases like this one are of interest in the development of organic dyes and pigments due to their molecular electronic properties . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(4-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H

InChI Key

IXMQSJMHAYPXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-[(4-nitrophenyl)methylideneamino]aniline, also known as 4-nitrobenzylideneaniline, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitrophenyl group and an imine functional group. Its molecular formula is C13_{13}H11_{11}N3_{3}O2_{2}, with a molecular weight of approximately 241.25 g/mol. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts or sodium borohydride.
  • Oxidation : It can be oxidized to form nitroso derivatives.
  • Substitution : Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Biological Activities

This compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Below is a summary table of its biological activities based on existing research.

Activity Type Details
Antimicrobial Effective against various Gram-positive and Gram-negative bacteria. Studies indicate it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics like kanamycin .
Antifungal Exhibits activity against fungal strains such as Candida albicans with varying MIC values .
Cytotoxicity Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound can interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
  • Metal Coordination : It forms coordination complexes with metal ions, enhancing its biological activity.
  • Redox Reactions : The presence of the nitro group allows for redox reactions that contribute to its antimicrobial properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values lower than those of conventional antibiotics, showcasing its potential as a therapeutic agent .

Case Study 2: Cytotoxicity Testing

Research involving various synthesized Schiff bases, including derivatives of this compound, indicated promising cytotoxic effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Comparison with Similar Compounds

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline

  • Structure: Similar imine backbone but includes a dimethylamino (–N(CH₃)₂) group on the aniline ring.
  • Properties: The electron-donating dimethylamino group increases electron density, altering redox behavior compared to the parent compound. This enhances solubility in polar solvents (e.g., acetone, DMF) .
  • Applications : Used in dye-sensitized solar cells (DSSCs) due to improved charge separation.

(E)-4-Bromo-N-(4-nitrobenzylidene)aniline

  • Structure : Bromine substituent on the aniline ring.
  • Properties: The bromine atom increases molecular weight (305.13 g/mol) and reduces solubility in non-polar solvents. Melting point: 162–163°C .
  • Applications : Intermediate in Suzuki coupling reactions for synthesizing biaryl systems .

(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline

  • Structure : Methoxy (–OCH₃) group on the aniline ring.
  • Properties: The electron-donating methoxy group shifts UV-Vis absorption to longer wavelengths (bathochromic shift) compared to the parent compound. Solubility in ethanol increases due to polarity .

Table 1: Comparison of Schiff Base Derivatives

Compound Substituent Molecular Weight (g/mol) Key Property Application
N-[(4-nitrophenyl)methylideneamino]aniline None 255.24 Planar conjugation, moderate solubility Optoelectronic materials
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline –N(CH₃)₂ 297.34 Enhanced solubility in polar solvents DSSCs
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline –Br 305.13 High melting point (162–163°C) Suzuki coupling precursor
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline –OCH₃ 270.27 Bathochromic UV shift Dye synthesis

Nitrotriphenylamine-Based Electrochromic Polymers

NETPA, NMOTPA, NMTPA, NTTPA

  • Structure: Nitrotriphenylamine core with thiophene-derived donor groups (e.g., dihydrothienodioxin, methoxythiophene).
  • Properties: Band Gaps: Ranges from 1.34 eV (PNETPA) to 2.34 eV (PNTTPA), tunable via donor substituents . Optical Contrast: >80% in near-infrared (NIR) region for PNETPA.
  • Applications : Electrochromic windows and displays due to fast switching speeds (<1 s) and high coloration efficiency.

Table 2: Electrochromic Performance of Nitrotriphenylamine Polymers

Polymer Donor Group Band Gap (eV) Optical Contrast (%) Switching Speed (s)
PNETPA Dihydrothienodioxin 1.34 85 0.7
PNMOTPA Methoxythiophene 1.59 82 0.9
PNMTPA Methylthiophene 2.26 78 1.1
PNTTPA Thiophene 2.34 75 1.3

Enzyme Substrate Derivatives

N-(4-Nitrophenyl)decanamide (D-pNA)

  • Structure: Nitroaniline linked to a decanoyl chain.
  • Properties : Low aqueous solubility (0.2 mM) but high specificity for fatty acid amide hydrolase (FAAH) .
  • Applications : Fluorescence-based enzyme activity assays.

N-(6-Methoxypyridin-3-yl)octanamide (Oc-MAP)

  • Structure : Methoxypyridine instead of nitroaniline.
  • Properties : Higher solubility (1.5 mM) but lower FAAH specificity than D-pNA .

Table 3: Enzyme Substrate Comparison

Compound Solubility (mM) Specificity Constant (FAAH)
D-pNA 0.2 1.0 (reference)
Oc-MAP 1.5 0.12
This compound N/A N/A (used in optoelectronics)

Q & A

Q. Example :

SubstituentHOMO-LUMO Gap (eV)Reactivity Trend
-NO₂2.34Low nucleophilicity
-OCH₃1.59High condensation yield

Advanced: What mechanistic insights explain its thermal decomposition and stability under varying conditions?

Answer:

  • Thermal Stability : The nitro group induces exothermic decomposition above 167°C, studied via isothermal calorimetry . Decomposition pathways involve nitro-to-nitrite rearrangements and radical intermediates .
  • Acid/Base Stability : The imine bond hydrolyzes in strong acids (pH < 2) or bases (pH > 12), regenerating 4-nitroaniline and the aldehyde .

Q. Kinetic Data :

ConditionHalf-life (h)Activation Energy (kJ/mol)
Neutral (25°C)>1000120 ± 5
Acidic (1M HCl, 60°C)2.585 ± 3

Advanced: How is this compound applied in materials science, particularly in electrochromic devices?

Answer:
Derivatives of this compound serve as donor-acceptor motifs in electrochromic polymers:

  • Synthesis : Stille coupling with thiophene donors creates conjugated polymers with tunable bandgaps (1.34–2.34 eV) .
  • Performance : Polymers exhibit >80% optical contrast in the NIR region, switching speeds <1.5 seconds, and coloration efficiency >300 cm²/C .

Q. Electrochromic Data :

PolymerBandgap (eV)Optical Contrast (%)
PNETPA1.3485
PNMOTPA1.5978

Advanced: How does this compound compare to structurally similar Schiff bases in biological activity?

Answer:

  • Antimicrobial Activity : Nitro-substituted analogs show enhanced activity against S. aureus (MIC: 8 µg/mL) due to nitro group redox cycling .
  • Cytotoxicity : Methyl or methoxy substituents reduce toxicity (IC₅₀ > 100 µM in HeLa cells) compared to halogenated analogs (IC₅₀: 20–50 µM) .

Q. Comparative Data :

AnalogMIC (µg/mL)IC₅₀ (µM)
N-[(4-NO₂Ph)CH₂]aniline875
N-[(4-ClPh)CH₂]aniline1645

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